molecular formula C3H10ClNO B3387858 N-propylhydroxylamine hydrochloride CAS No. 85264-32-0

N-propylhydroxylamine hydrochloride

Cat. No. B3387858
CAS RN: 85264-32-0
M. Wt: 111.57 g/mol
InChI Key: RPBLEVAVQBCBFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-propylhydroxylamine is described as having a total of 13 bonds, including 4 non-H bonds, 2 rotatable bonds, 1 hydroxylamine (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

Cytotoxicity Studies

One notable application of N-propylhydroxylamine hydrochloride is in cytotoxicity studies. Valentovic et al. (2001) explored the in vitro toxicity of 3,4-Dichlorophenylhydroxylamine (3,4-CPHA), a derivative of N-hydroxyl metabolite, in renal cortical slices from Fischer 344 rats. The study found that 3,4-CPHA produced concentration and time-dependent alterations in lactate dehydrogenase leakage, organic ion accumulation, and pyruvate stimulated gluconeogenesis, indicating its toxic effects on kidney cells (Valentovic et al., 2001).

Inhibition of Liver Hydroxysteroid Sulfotransferase Activities

Matsui et al. (1995) investigated the structure-activity relationships of alkylamines, including N-propylhydroxylamine hydrochloride, that inhibit rat liver sulfotransferase (ST) activities. The study found that certain alkylamines, including those with N-propyl side chains, effectively inhibited ST activity toward specific steroids, contributing to an understanding of the enzymatic activity of liver hydroxysteroid sulfotransferases (Matsui et al., 1995).

Prophage Induction in Bacteria

Research by Heinemann (1971) on Escherichia coli demonstrated the prophage-inducing capability of hydroxylamine sulfate and its derivatives. The study provided insights into the interaction of these compounds with bacterial DNA, potentially relevant for understanding genetic responses to chemical exposures (Heinemann, 1971).

Antioxidant Properties and Delay of Cellular Senescence

Atamna et al. (2000) found that N-t-butyl hydroxylamine, a breakdown product of α-Phenyl-N-t-butyl nitrone, exhibited antioxidant properties and delayed senescence in human lung fibroblasts. This implies the potential of N-propylhydroxylamine hydrochloride derivatives in biomedical research focused on aging and oxidative stress (Atamna et al., 2000).

Mitochondrial Function and Aging

Further extending the research on aging, Atamna et al. (2001) showed that N-t-butyl hydroxylamine reverses age-related changes in mitochondria, suggesting a role for N-propylhydroxylamine hydrochloride derivatives in studies related to mitochondrial aging and dysfunction (Atamna et al., 2001).

Synthesis of Hydroxamic Acids

Usachova et al. (2010) demonstrated an efficient method for synthesizing hydroxamic acids using carboxylic acids activated with N,N′-carbonyldiimidazole and reacting with hydroxylamine hydrochloride. This has implications for pharmaceutical and chemical synthesis applications (Usachova et al., 2010).

properties

IUPAC Name

N-propylhydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.ClH/c1-2-3-4-5;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBLEVAVQBCBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493678
Record name N-Hydroxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propylhydroxylamine hydrochloride

CAS RN

85264-32-0
Record name N-Hydroxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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